1,3,2-Dioxarsolane, 2-(2,6-dimethylphenoxy)-4,5-dimethyl-
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Overview
Description
1,3,2-Dioxarsolane, 2-(2,6-dimethylphenoxy)-4,5-dimethyl- is an organoarsenic compound characterized by its unique structure, which includes a dioxarsolane ring substituted with dimethylphenoxy and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxarsolane, 2-(2,6-dimethylphenoxy)-4,5-dimethyl- typically involves the reaction of arsenic trioxide with appropriate phenolic and methylating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the purity of the compound for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,3,2-Dioxarsolane, 2-(2,6-dimethylphenoxy)-4,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic(V) derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation states of arsenic.
Substitution: The phenoxy and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum and may be carried out under reflux conditions.
Major Products Formed
Oxidation: Arsenic(V) derivatives with various functional groups.
Reduction: Arsenic(III) or arsenic(I) compounds.
Substitution: Compounds with different phenoxy or alkyl groups.
Scientific Research Applications
1,3,2-Dioxarsolane, 2-(2,6-dimethylphenoxy)-4,5-dimethyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3,2-Dioxarsolane, 2-(2,6-dimethylphenoxy)-4,5-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Dimethylphenoxy)-1-propanamine
- N-[2-(2,6-Dimethylphenoxy)-1-methylethyl]-2,2,2-trifluoroacetamide
- N-[2-(2,6-Dimethylphenoxy)-1-Methylethyl]acetamide
Uniqueness
1,3,2-Dioxarsolane, 2-(2,6-dimethylphenoxy)-4,5-dimethyl- is unique due to its dioxarsolane ring structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Properties
CAS No. |
650600-76-3 |
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Molecular Formula |
C12H17AsO3 |
Molecular Weight |
284.18 g/mol |
IUPAC Name |
2-(2,6-dimethylphenoxy)-4,5-dimethyl-1,3,2-dioxarsolane |
InChI |
InChI=1S/C12H17AsO3/c1-8-6-5-7-9(2)12(8)16-13-14-10(3)11(4)15-13/h5-7,10-11H,1-4H3 |
InChI Key |
ZLKOGHAXFHNZKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(O[As](O1)OC2=C(C=CC=C2C)C)C |
Origin of Product |
United States |
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